2-(3-chlorophenyl)-N-isopentylacetamide
Description
2-(3-Chlorophenyl)-N-isopentylacetamide is an acetamide derivative featuring a 3-chlorophenyl group attached to the α-carbon of the acetamide backbone and an isopentyl (3-methylbutyl) substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 251.74 g/mol.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.743 |
IUPAC Name |
2-(3-chlorophenyl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C13H18ClNO/c1-10(2)6-7-15-13(16)9-11-4-3-5-12(14)8-11/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16) |
InChI Key |
XPWGARKQNGNUDL-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Substituent Effects
Key analogs and their distinguishing features are summarized below:
Key Observations :
Physicochemical Properties
Crystallography and Hydrogen Bonding
- N-(3-Chlorophenyl)acetamide forms intermolecular N–H⋯O hydrogen bonds, creating a planar structure .
- 2-Chloro-N-(3-methylphenyl)acetamide crystallizes in a triclinic system (space group P1) with dual intermolecular hydrogen bonds along the a-axis .
- The isopentyl group in the target compound likely disrupts hydrogen bonding, reducing crystallinity compared to phenyl-substituted analogs.
Solubility and Lipophilicity
Functional Comparisons
- Biological Activity : Benzothiazole-containing analogs (e.g., ) are explored for antimicrobial or anticancer properties, while alkylated acetamides may act as prodrugs due to enhanced bioavailability.
- Material Science: 3-Chloro-N-phenylphthalimide derivatives serve as monomers for polyimides , suggesting that the target compound’s aryl and alkyl groups could be tailored for polymer applications.
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